5,7-dibromo-3-iodo-1H-indazole is a trisubstituted 1H-indazole derivative featuring bromine atoms at the 5th and 7th positions and an iodine atom at the 3rd position of the indazole ring. While none of the provided papers directly focus on this specific compound, its synthesis and a specific ring-opening reaction are described. [] Further research is required to fully understand its potential applications in various scientific fields.
5,7-Dibromo-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a fused benzene and pyrazole ring. This compound features bromine atoms at the 5th and 7th positions and an iodine atom at the 3rd position of the indazole ring. Its chemical structure is represented by the molecular formula C_7H_4Br_2I_N, with a unique identifier of CAS 1131632-64-8. The compound is noted for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological activity.
5,7-Dibromo-3-iodo-1H-indazole can be synthesized from various precursors through established organic synthesis methods. Its availability in chemical databases such as Benchchem indicates its significance in research and development.
This compound is classified as a halogenated indazole derivative, which places it within a broader category of compounds known for their diverse chemical properties and biological activities. Indazoles are often explored for their pharmacological potential, particularly in the development of anticancer agents .
The synthesis of 5,7-dibromo-3-iodo-1H-indazole typically involves multi-step reactions starting from readily available indazole derivatives. A common synthetic route includes:
These reactions are carefully monitored to optimize yield and selectivity.
The conditions for these reactions often require inert atmospheres to prevent unwanted side reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability of the synthesis process.
5,7-Dibromo-3-iodo-1H-indazole can engage in various chemical reactions:
For instance, in Suzuki coupling reactions, the presence of boron-containing reagents allows for the formation of carbon-carbon bonds, expanding the utility of this compound in synthetic chemistry .
The mechanism of action for 5,7-dibromo-3-iodo-1H-indazole varies based on its application. In biological contexts, it may interact with specific enzymes or receptors, potentially leading to inhibition or activation of metabolic pathways. The halogen substituents enhance its binding affinity towards biological targets, making it a candidate for further pharmacological studies .
5,7-Dibromo-3-iodo-1H-indazole typically appears as a solid at room temperature. Its melting point and solubility characteristics are crucial for determining its handling and application in laboratory settings.
The compound exhibits notable reactivity due to the presence of halogen atoms, which influence its electrophilic nature. It is stable under standard laboratory conditions but may require specific handling protocols due to its halogen content.
Relevant data includes:
5,7-Dibromo-3-iodo-1H-indazole has several scientific applications:
Transition metal catalysis enables sequential halogen installation at specific positions on the indazole scaffold. Pd(0)/Cu(I) bimetallic systems are particularly effective for iterative cross-coupling, leveraging the differential reactivity of C–Br and C–I bonds. For example:
Table 1: Comparative Analysis of Cross-Coupling Reactions on 5,7-Dibromo-3-iodo-1H-indazole
Reaction Type | Catalyst System | Target Bond | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | C3–I | 78–92% | Nitriles, esters, ketones |
Sonogashira | PdCl₂(PPh₃)₂, CuI | C3–I | 70–88% | Alcohols, amides |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | C7–Br | 65–80% | Ethers, halogens |
The orthogonal reactivity of iodine (versus bromine) facilitates sequential derivatization, enabling access to unsymmetrical 3,7-disubstituted indazoles [2] [4]. Recent advances employ air-stable Pd precatalysts (e.g., SPhos Pd G3) to minimize metal loading (<0.5 mol%) while maintaining efficiency [3].
Metal-free radical halogenation achieves high regiocontrol, exploiting the innate electron density distribution of indazole. Key approaches include:
Table 2: Regioselective Halogenation Outcomes Under Radical Pathways
Method | Halogen Source | Position | Time | Yield | Regioselectivity |
---|---|---|---|---|---|
Eosin Y/NBS (VLPC) | NBS | C5/C7 | 60 min | 75–89% | >90% para:ortho |
Ultrasound/DBDMH | DBDMH | C3 | 30 min | 81–95% | Exclusive C3 |
Thermal NIS Halogenation | NIS | C7 | 2 h | 70–85% | >85% |
Solvent polarity critically influences selectivity: ethanol promotes C7 bromination, while acetonitrile favors C5 [5]. Radical scavengers (e.g., TEMPO) fully inhibit these reactions, confirming radical mechanisms .
Solid-phase techniques enable rapid indazole diversification and simplify purification of polyhalogenated intermediates:
Table 3: Solid-Phase Synthesis of Halogenated Indazoles
Resin Type | Cyclization Catalyst | Halogenation Sequence | Purity After Cleavage |
---|---|---|---|
Wang resin | Cu₂O, DMF, 80°C | Bromination → Iodination | >95% |
Rink amide | Pd(OAc)₂, DIPEA | Iodination → Bromination | 90% |
This approach generates libraries of 3,5,7-trihalogenated indazoles suitable for high-throughput screening [6].
While direct microwave synthesis of 5,7-dibromo-3-iodo-1H-indazole is unreported, analogous protocols suggest significant potential:
Table 4: Methodological Opportunities for Microwave Applications
Reaction Class | Conventional Conditions | Projected MW Conditions | Time Reduction |
---|---|---|---|
Indazole Cyclization | 24 h, 80°C, Cu catalyst | 150°C, 20 min, CuI | 98% |
Halogen Exchange | 12 h, 150°C, CuI/DMF | 180°C, 10 min, CuI | 95% |
Future work should explore microwave-enhanced radical halogenation for improved C7 selectivity [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7